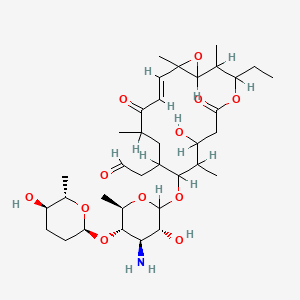
Sinensal
Overview
Description
Sinensal is a type of sesquiterpene aldehyde that has α and β isomers . It is often found in the essential oil of sweet orange peels (Citrus sinensis), making up about 0.03% of the composition . Sinensal is known for its fresh orange scent .
Synthesis Analysis
The synthesis of β-sinensal involves a π-allylnickel (II) complex . The complex is prepared by the reaction of bromomyrcene with nickel tetracarbonyl in benzene . The complex then reacts with iodobenzene in dimethylformamide to produce 8-phenylmyrcene . The complex also reacts with the chloro-acetal, which upon hydrolysis, yields β-sinensal .
Molecular Structure Analysis
Sinensal has a molecular formula of C15H22O . It belongs to the organic compound class known as sesquiterpenes, which are terpenes with three consecutive isoprene units . The structure of sinensal includes a weakly basic (essentially neutral) compound based on its pKa .
Chemical Reactions Analysis
The specific chemical reactions involving sinensal are not well-documented. However, the sensitivity analysis of a system of chemical reactions involves determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .
Physical And Chemical Properties Analysis
Sinensal has an average mass of 218.335 Da and a monoisotopic mass of 218.167068 Da . It is a weakly basic compound .
Scientific Research Applications
1. Optical Device Applications
Sinensal, specifically silicon nitride (SiN), has significant potential in the field of integrated optoelectronics due to its ultralow loss in the visible region. The development of SiN metalenses is a notable advancement. These metalenses, being 1 cm across and 695 nm thick, have been fabricated using CMOS-compatible techniques. They are highly relevant for miniaturizing lenses used in optical fibers, microendoscopes, smartphones, all-sky telescopes, large-angle beam shaping, and near-eye imaging (Fan et al., 2018).
2. Learning and Social Media Integration
Sinensal has also been explored in educational and social media contexts. SINQ, a prototype web application, utilizes social participation to guide learners through the scientific inquiry process. This approach addresses challenges associated with scientific inquiry learning in natural environments and leverages technology-mediated social participation (TMSP) to support inquiry learning (Ahn et al., 2012).
3. Internet of Things (IoT) Research
In the realm of IoT, Sinensal plays a crucial role in supporting diverse research projects. SINET5, operated by the National Institute of Informatics in Japan, links over 900 universities and research institutions, providing a high-speed backbone network and mobile network infrastructure for IoT applications. The software library, SINETStream, aids in the development and deployment of IoT applications by offering a common API for various message brokers, security functions, and performance tuning support (Takefusa et al., 2021).
4. Biomedical Research
A novel alkaloid named sinensine has been isolated from the fruiting bodies of Ganoderma sinense. This alkaloid exhibits protective activity against hydrogen peroxide oxidation-induced injury in human umbilical vein endothelial cells (HUVEC), with an EC50 value of 6.2 µmol/L (Liu et al., 2010).
5. Quantum Dot Research
In nanoscience, sinensal, particularly colloidal silicon quantum dots (SiQDs), has garnered interest due to potential applications in solar cells, optoelectronic devices, and fluorescent bio-labeling agents. The advances in the preparation and characterization of surface passivated colloidal silicon nanocrystals have opened up avenues for exploring bio-applications of these quantum dots (Cheng et al., 2014).
Mechanism of Action
The mechanism of action of sinensal is not well-documented. However, it is known to contribute to the overall aroma of citrus essential oils .
Safety and Hazards
Sinensal is intended for scientific research and development and is not for use in humans or animals . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling sinensal .
properties
IUPAC Name |
(2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPLRNXKHZRXHT-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C=C)CCC=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCC(=C)C=C)/CC/C=C(\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318720 | |
| Record name | Sinensal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to orange liquid; citrus-like aroma | |
| Record name | 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1236/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
180.00 °C. @ 1.00 mm Hg | |
| Record name | beta-Sinensal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1236/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.917-0.923 | |
| Record name | 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1236/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
beta-Sinensal | |
CAS RN |
3779-62-2, 60066-88-8, 8028-48-6 | |
| Record name | Sinensal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Sinensal, (2E,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Sinensal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060066888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sinensal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orange, sweet, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-dimethyl-10-methylenedodeca-2,6,11-trien-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-SINENSAL, (2E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2WZT6IRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Sinensal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sinensal?
A1: Both α-sinensal and β-sinensal share the same molecular formula, C15H22O, and molecular weight of 218.33 g/mol.
Q2: Does spectroscopic data exist for sinensal?
A2: Yes, researchers have characterized sinensal isomers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , ] These techniques help determine the structural features and purity of sinensal.
Q3: In what natural sources can sinensal be found?
A3: Sinensal is primarily found in citrus fruits like oranges [, , ], grapefruits [, ], mandarins [, , ], and limes [, ]. It's also present in the essential oils of certain plants like Clausena lansium [] and Lomatium mohavense [, ].
Q4: Are there differences in the sinensal content between different citrus varieties?
A4: Yes, research indicates that the concentration and types of sinensal isomers can vary significantly between different citrus species and even cultivars within the same species. [, , , ]
Q5: What is the role of sinensal in citrus fruits?
A5: Sinensal, particularly β-sinensal, is a key contributor to the characteristic citrus aroma and flavor. [, , , ]
Q6: How is sinensal extracted from citrus fruits?
A6: Sinensal is typically extracted from citrus peel oils through methods like cold-pressing, hydrodistillation, and solvent extraction. [, , , , , ]
Q7: Are there alternative methods for sinensal extraction?
A7: Yes, researchers are exploring innovative techniques like ultrasound-assisted extraction (UAE) for enhanced yield and quality of sinensal. []
Q8: How is sinensal synthesized in plants?
A8: Sinensal biosynthesis involves a complex pathway starting with farnesyl diphosphate, a precursor molecule in terpenoid biosynthesis. [] Specific enzymes, like terpene synthases, catalyze the formation of various terpenes, including sinensal.
Q9: Is the biosynthesis of sinensal influenced by genetic factors?
A9: Research on citrus hybrids demonstrates that the ability to synthesize specific aroma compounds, including sinensal, is genetically inherited and can be manipulated through hybridization. [, , ]
Q10: Can environmental conditions impact sinensal production in plants?
A10: While research on sinensal is ongoing, environmental factors like light, temperature, and water availability are known to influence the production of volatile compounds in plants. [] Further investigation is needed to determine their specific effects on sinensal biosynthesis.
Q11: What are the potential applications of sinensal?
A11: Sinensal finds use in the food and beverage industry as a flavoring agent. [] Additionally, its potential as a natural insecticide is being investigated. []
Q12: What are the current research areas focused on sinensal?
A12: Current research focuses on optimizing sinensal extraction methods, understanding its biosynthesis pathway and genetic regulation, and exploring its potential applications in various fields. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1232106.png)




![(6aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c][1]benzopyran-9-carboxylic acid](/img/structure/B1232115.png)

![(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-1',2-dioxo-3',4'-diphenyl-N-prop-2-enyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1232117.png)

![[(4E,8E,12S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate](/img/structure/B1232120.png)
![1-(4-Amino-furazan-3-yl)-5-(4-fluoro-phenoxymethyl)-1H-[1,2,3]triazole-4-carboxylic acid [1-[4-(3-methyl-benzyloxy)-phenyl]-meth-(E)-ylidene]-hydrazide](/img/structure/B1232122.png)

![(2S,3R,4S,5S,6R)-2-[[(1S,3R,3aS,4S,6S,6aS)-3-hydroxy-1,4-bis(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1232125.png)
